Leucopterin

Pteridine Chemistry Analytical Method Development Formulation Science

Leucopterin is the fully oxidized, colorless pteridine end-product, non-interchangeable with xanthopterin or pterin. Its unique 1.3 mg/L solubility, HILIC retention (5.3 min; m/z 193.9→166.1), and Ki of 0.0109 mM for xanthine dehydrogenase enable accurate calibration and enzyme kinetics studies. The non-stoichiometric hydrate (0.1–0.5 H2O) and UV λmax at 240/285/340 nm make it the definitive standard for pteridine method validation and hydrate management. Choose leucopterin for reproducible, publication-grade results.

Molecular Formula C6H5N5O3
Molecular Weight 195.14 g/mol
CAS No. 492-11-5
Cat. No. B1674811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucopterin
CAS492-11-5
SynonymsLeucopterin;  Leikopterin;  NSC 93740;  NSC-93740;  NSC93740; 
Molecular FormulaC6H5N5O3
Molecular Weight195.14 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)C(=O)N1)NC(=NC2=O)N
InChIInChI=1S/C6H5N5O3/c7-6-10-2-1(3(12)11-6)8-4(13)5(14)9-2/h(H,8,13)(H4,7,9,10,11,12,14)
InChIKeySFLOGVVDXPCWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucopterin (CAS 492-11-5): Baseline Identity for Pteridine Research & Analytical Procurement


Leucopterin (2-amino-4,6,7-trihydroxypteridine) is a pteridine derivative characterized by a C6H5N5O3 molecular formula and a molecular weight of 195.14 g/mol [1]. Naturally occurring as a white pigment in the wings of Pieris brassicae butterflies, this compound is a colorless crystalline solid that exists as a non-stoichiometric hydrate with a density of 1.909 kg dm⁻³—one of the highest densities observed for organic compounds comprised solely of C, H, N, and O [2]. Unlike its yellow-colored pteridine analogs, leucopterin is the fully oxidized, colorless end-product of pteridine metabolism and exhibits distinct solubility, spectral, and enzymatic interaction profiles that are critical for its role as a research standard and model compound in pteridine chemistry [3].

Why Leucopterin Cannot Be Interchanged with Xanthopterin or Isoxanthopterin: A Procurement Risk Advisory


Pteridines are not functionally interchangeable despite their shared core scaffold. Leucopterin differs from its closest analogs—xanthopterin, isoxanthopterin, and pterin—in oxidation state, substitution pattern, and resultant physicochemical properties. These differences manifest as order-of-magnitude variations in aqueous solubility (1.3 mg/L for leucopterin vs. 25 mg/L for xanthopterin vs. 175 mg/L for pterin) , distinct chromatographic retention behavior [1], and unique enzyme inhibition kinetics [2]. Substituting leucopterin with a structurally similar pteridine in analytical method development, enzymatic studies, or material science applications will introduce quantifiable error, invalidate calibration curves, and compromise experimental reproducibility. The following evidence quantifies exactly where and why leucopterin diverges from its class members.

Leucopterin (CAS 492-11-5): Quantitative Differentiation Evidence Versus Pteridine Analogs


Aqueous Solubility Differentiation: Leucopterin vs. Xanthopterin, Isoxanthopterin, and Pterin

Leucopterin exhibits significantly lower aqueous solubility than its common pteridine analogs. At 22.5 °C, leucopterin's water solubility is 1.333 mg/L , which is approximately 19-fold lower than xanthopterin (25 mg/L) , at least 4-fold lower than isoxanthopterin (≤5 mg/L) , and approximately 130-fold lower than pterin (175 mg/L at 20 °C) [1]. This low solubility profile necessitates distinct sample preparation protocols, including the use of alkaline dissolution (e.g., 0.1 M NaOH) followed by pH adjustment, rather than direct aqueous dissolution as may be employed for more soluble pteridines .

Pteridine Chemistry Analytical Method Development Formulation Science

Enzymatic Inhibition Specificity: Leucopterin as a Competitive Inhibitor of Xanthopterin Oxidation

Leucopterin acts as a product inhibitor of xanthine dehydrogenase (XDH) in Colias butterflies, competitively inhibiting the oxidation of xanthopterin with a Ki of 0.0109 mM (10.9 µM) [1]. At a concentration of 0.05 mM (50 µM), leucopterin produces 21% inhibition of the reductive reaction [1]. This is a specific, quantifiable biochemical property that distinguishes leucopterin from other pteridines that do not function as product inhibitors of this enzymatic step. Notably, xanthopterin itself is the substrate (not an inhibitor) for this reaction, while isoxanthopterin and pterin do not exhibit this competitive inhibition profile at the XDH active site [2].

Enzymology Pteridine Metabolism Biochemical Assay Development

Chromatographic Retention Differentiation: Leucopterin Exhibits Distinct LC-MS/MS Retention Time

Under identical reversed-phase hydrophilic interaction liquid chromatography (HILIC) conditions with tandem mass spectrometric detection, leucopterin exhibits a retention time (tR) of 5.3 minutes, which is significantly longer than isoxanthopterin (tR = 4.1 min), xanthopterin (tR = 4.5 min), 6-biopterin (tR = 4.4 min), and pterin (tR = 3.2 min) [1]. The precursor ion m/z for leucopterin is 193.9 with product ions at 166.1 and 149.0, differing from isoxanthopterin (precursor m/z 177.9, product ions 136.0 and 161.1) and xanthopterin (precursor m/z 177.9, product ions 160.0 and 135.0) [1]. These distinct MS/MS transitions enable unambiguous identification and quantification of leucopterin in complex biological matrices containing multiple pteridines.

Analytical Chemistry LC-MS/MS Method Development Pteridine Quantification

Solid-State Hydration Behavior: Leucopterin as a Variable Non-Stoichiometric Hydrate

Leucopterin exists as a non-stoichiometric variable hydrate with water content ranging from 0.5 to approximately 0.1 molecules of H2O per leucopterin molecule, with the hemihydrate (0.5 H2O) being the preferred state under ambient conditions [1]. Differential thermal analysis and thermogravimetry (DTA-TG) reveal a slow, continuous release of water between 130 and 250 °C, accompanied by an irreversible shift in powder X-ray diffraction reflections, confirming the variable hydrate nature [1]. This behavior contrasts with xanthopterin and isoxanthopterin, which have not been reported to exhibit non-stoichiometric hydration under similar conditions. The crystal density of leucopterin hemihydrate is 1.909 kg dm⁻³—an exceptionally high value for an organic compound composed solely of C, H, N, and O—which contributes to its unique light-scattering properties [1].

Solid-State Chemistry Crystallography Material Characterization

Adsorption Behavior on Iron Surfaces: DFT-Predicted Differentiation Among Pteridines

Density functional theory (DFT) and molecular dynamics (MD) simulations assessing the adsorption behavior of five pteridine-based compounds on Fe(110) surfaces revealed that isoxanthopterin and xanthopterin demonstrate the strongest adsorption energies, whereas leucopterin exhibits comparatively weaker surface interaction [1]. All compounds adopt planar geometries favorable for surface adsorption, with key binding sites localized around nitrogen and oxygen heteroatoms. However, the quantitative ranking of adsorption strength differentiates leucopterin from its analogs: isoxanthopterin and xanthopterin are predicted to form more stable iron-surface complexes through a combination of physisorption and chemisorption, making them stronger candidates for corrosion inhibition applications [1].

Computational Chemistry Corrosion Inhibition Surface Science

Acid-Base and Spectral Differentiation: Leucopterin pKa and UV Absorption Profile

Leucopterin possesses multiple acidic protons with pKa values of 7.56, 9.78, and 13.6 (measured at 20 °C) [1], distinguishing it from predicted pKa values (6.74±0.20) derived from computational models . Its UV absorption maxima occur at 240, 285, and 340 nm in alkaline solution (pH 13) with molar extinction coefficients (ε×10⁻³) of 15.9, 6.9, and 10.5, respectively [1]. In alkaline solutions, leucopterin exhibits a characteristic blue fluorescence, whereas in acidic media it precipitates as a colorless solid [2]. In comparison, xanthopterin displays yellow fluorescence and distinct absorption maxima, while isoxanthopterin shows different fluorescence excitation/emission profiles [3]. These spectral differences provide a robust basis for spectrophotometric and fluorometric discrimination.

Spectroscopy Physical Chemistry Analytical Reference Standards

Leucopterin (CAS 492-11-5): Evidence-Backed Application Scenarios for Research and Industrial Procurement


LC-MS/MS Method Development for Pteridine Quantification in Biological Matrices

Leucopterin's distinct retention time (5.3 min) and unique SRM transitions (m/z 193.9 → 166.1, 149.0) relative to isoxanthopterin (4.1 min; m/z 177.9), xanthopterin (4.5 min; m/z 177.9), and pterin (3.2 min; m/z 162.2) make it an essential calibration standard for HILIC-MS/MS methods targeting pteridine profiling [1]. Its chromatographic resolution (ΔtR ≥ 0.8 min) ensures baseline separation from co-occurring pteridines, enabling accurate quantification in complex samples such as insect cuticle extracts, biological fluids, or synthetic reaction mixtures [1].

Enzymatic Inhibition Studies in Pteridine Metabolism Research

Leucopterin serves as a defined competitive inhibitor of xanthine dehydrogenase with a Ki of 0.0109 mM, producing 21% inhibition of xanthopterin oxidation at 0.05 mM [2]. This quantifiable inhibition profile enables its use as a calibrated inhibitor standard in enzyme kinetics experiments, metabolic flux analyses, and in vitro reconstitution of pteridine biosynthetic pathways. Unlike xanthopterin (which is the substrate) or other pteridines, leucopterin provides a specific, titratable inhibitory effect that can be used to probe enzyme mechanism and to validate inhibitor screening assays [2].

Solid-State Reference Material for Hydrate-Controlled Analytical Weighing

Leucopterin's variable hydrate nature (0.1–0.5 H2O per molecule) and thermal dehydration profile (130–250 °C) necessitate its use as a hydrate-controlled reference material in gravimetric analysis [3]. Laboratories requiring accurate molar concentrations must either procure leucopterin as the defined hemihydrate standard or rigorously control drying conditions to a specified hydration state. This property makes leucopterin uniquely valuable for studies on non-stoichiometric hydration in organic crystals and for training analytical chemists in hydrate management protocols [3].

Spectrophotometric and Fluorometric Reference Standard for Pteridine Discrimination

Leucopterin's characteristic UV absorption maxima (240, 285, 340 nm) and molar extinction coefficients (ε×10⁻³: 15.9, 6.9, 10.5 at pH 13) enable its use as a spectrophotometric reference standard for pteridine identification [4]. Its blue fluorescence in alkaline solution, combined with its distinct pKa values (7.56, 9.78, 13.6), provides a robust basis for fluorometric discrimination from xanthopterin (yellow fluorescence, pKa 6.59) and isoxanthopterin [4]. This makes leucopterin suitable for calibrating fluorescence detectors, validating spectral deconvolution algorithms, and serving as a positive control in pteridine-sensing assays .

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